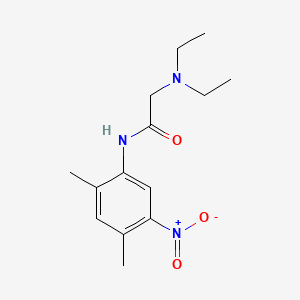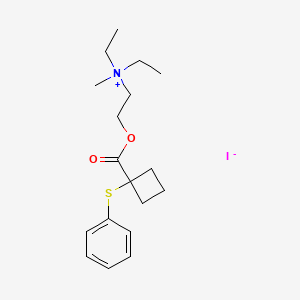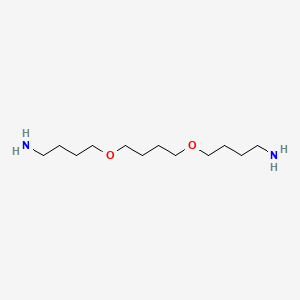![molecular formula C10H5F3NaO6P B13748021 Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate](/img/structure/B13748021.png)
Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate is a chemical compound with the molecular formula C10H4F3Na2O6P. This compound is part of the coumarin family, which is known for its diverse biological and pharmacological properties . The presence of the trifluoromethyl group enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate typically involves the reaction of 7-hydroxy-4-(trifluoromethyl)coumarin with phosphoric acid in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium azide and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce new functional groups into the molecule .
Scientific Research Applications
Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a fluorescent probe in various analytical techniques
Mechanism of Action
The mechanism of action of sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-(Acryloylamino)-4-trifluoromethylcoumarin: Similar in structure but with an acryloylamino group instead of a phosphate group.
7-Methoxy-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)amino]methyl}-2H-chromen-2-one: Another coumarin derivative with different substituents.
Uniqueness
Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate is unique due to its combination of a trifluoromethyl group and a phosphate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H5F3NaO6P |
|---|---|
Molecular Weight |
332.10 g/mol |
IUPAC Name |
sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H6F3O6P.Na/c11-10(12,13)7-4-9(14)18-8-3-5(1-2-6(7)8)19-20(15,16)17;/h1-4H,(H2,15,16,17);/q;+1/p-1 |
InChI Key |
CPIPYFWIQWUCBK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1OP(=O)(O)[O-])OC(=O)C=C2C(F)(F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


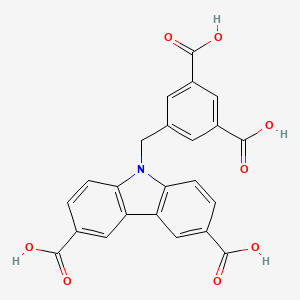

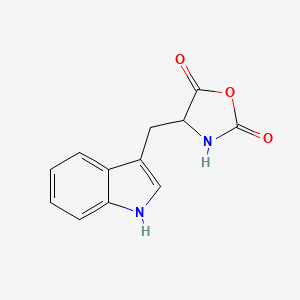
![Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B13747958.png)

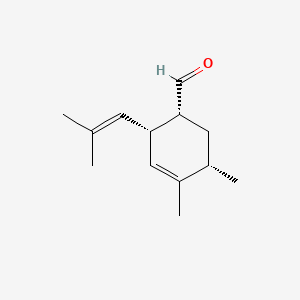
![3-[(2Z)-2-[(2E)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonic acid](/img/structure/B13747978.png)
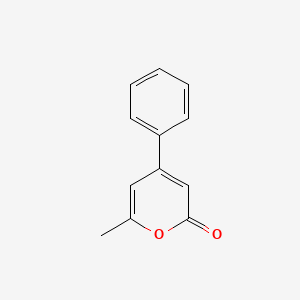
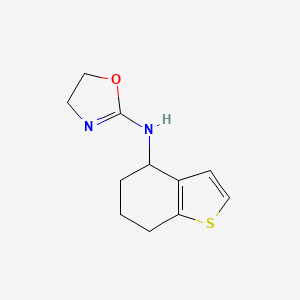
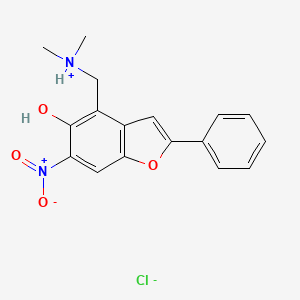
![[(3S,3aS,6S,6aS)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13748010.png)
